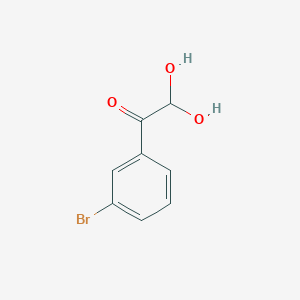

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dihydroxyethanone moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one typically involves the bromination of a phenyl ring followed by the introduction of the dihydroxyethanone group. One common method includes the reaction of 3-bromobenzaldehyde with a suitable diol under acidic conditions to form the desired product. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dihydroxyethanone group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes followed by controlled reactions to introduce the dihydroxyethanone group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes electrophilic aromatic substitution and cross-coupling reactions . For example:

-

Suzuki-Miyaura Coupling : The compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl structures, critical in pharmaceutical synthesis.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C, 12h | 3-Biphenylyl-2,2-dihydroxyethanone | 78% |

-

Amination : Reacts with amines under basic conditions to yield aryl amine derivatives.

Condensation Reactions

The hydroxyl and ketone groups participate in Schiff base formation and heterocyclic synthesis :

-

Schiff Bases : Reacts with aldehydes or ketones in acidic conditions to form imine-linked products .

-

Mannich Reaction : Forms indolinone derivatives when reacted with bis(4-methoxyphenyl)amine in 1,2-dichloroethane with TFA as a catalyst .

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bis(4-methoxyphenyl)amine | TFA, DCE, 80°C | 5-Methoxy-1-(4-methoxyphenyl)indolin-3-one | 48% |

Oxidation and Reduction

The dihydroxyethanone moiety undergoes redox transformations:

-

Oxidation : Converts to carboxylic acids or ketones using strong oxidants like KMnO₄.

-

Reduction : The ketone group is reduced to a secondary alcohol with NaBH₄, yielding 1-(3-bromophenyl)-2,2,3-trihydroxypropane.

Tautomerism and Keto-Enol Equilibrium

The compound exhibits keto-enol tautomerism , stabilized by intramolecular hydrogen bonding. Studies on analogous structures (e.g., 1-(4-bromophenyl)-2,2-dihydroxyethan-1-one) show enol forms dominate in polar solvents, as confirmed by NMR and X-ray crystallography .

| Property | Keto Form (%) | Enol Form (%) | Conditions | Reference |

|---|---|---|---|---|

| Solvent: DMSO-d₆ | 15 | 85 | RT |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing effect directs incoming electrophiles to meta/para positions.

-

Hydrogen Bonding : The geminal diol structure stabilizes transition states in condensation reactions .

This compound’s multifunctional design enables diverse reactivity, making it invaluable in medicinal chemistry and materials science. Experimental protocols and yields are optimized for scalability, as evidenced by its use in patented synthetic routes .

科学研究应用

Applications in Organic Synthesis

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is primarily used as an intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound can serve as a precursor for synthesizing various biologically active compounds. For instance, it has been used in the development of new pyrazole derivatives through condensation reactions with hydrazines .

- Functionalization Reactions : The presence of hydroxyl groups allows for easy functionalization, enabling the introduction of various substituents that can enhance the compound's properties or biological activity .

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activities, making it a candidate for drug development:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds synthesized from this compound have demonstrated antiproliferative effects against breast and prostate cancer cells .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | Breast Cancer (MCF-7) | 15 | |

| Prostate Cancer (PC-3) | 20 | ||

| Anti-inflammatory | Endothelial Cells | 12 |

Case Studies

Several studies have highlighted the application of this compound in drug discovery:

- Synthesis and Biological Evaluation of Pyrazole Derivatives :

- Inhibition of Inflammatory Responses :

作用机制

The mechanism by which 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one exerts its effects involves interactions with specific molecular targets. The bromine atom and dihydroxyethanone group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

3-Bromophenyl derivatives: Compounds like 3-bromophenylacetic acid and 3-bromophenylmethanol share structural similarities.

Dihydroxyethanone derivatives: Compounds such as 2,2-dihydroxyacetophenone and 2,2-dihydroxypropanone are related in terms of functional groups.

Uniqueness: 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is unique due to the combination of the bromine-substituted phenyl ring and the dihydroxyethanone group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

生物活性

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated phenyl ring and two hydroxyl groups attached to a carbon chain. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dual hydroxyl groups are crucial for forming hydrogen bonds, which can modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer or inflammation.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects on cellular structures.

Cytotoxic Effects

In vitro studies reveal that this compound possesses cytotoxic effects against several cancer cell lines. This cytotoxicity is believed to stem from its interference with cellular proliferation and induction of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Research Insights

A study published in ACS Omega explored the reactivity of vicinal carbonyl compounds like this compound with urea, revealing insights into its potential applications in synthetic organic chemistry and medicinal formulations .

Another investigation highlighted the compound's role in inhibiting specific enzymes linked to inflammatory responses, suggesting its utility in developing anti-inflammatory drugs .

属性

IUPAC Name |

1-(3-bromophenyl)-2,2-dihydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,8,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFXIHCZMPQDJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。